Cas no 1326810-35-8 (8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a structurally complex spirocyclic compound featuring a benzyl and 3-methoxybenzoyl substitution pattern. Its unique spiro[4.5]decane core, combined with a carboxylic acid functionality, enhances its potential as an intermediate in medicinal chemistry and drug discovery. The presence of both nitrogen and oxygen heteroatoms within the spirocyclic framework contributes to its versatility in binding interactions, making it valuable for the synthesis of biologically active molecules. The methoxy and benzyl groups further modulate its physicochemical properties, improving solubility and reactivity. This compound is particularly suited for applications in scaffold diversification and targeted pharmacophore development.
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid structure
1326810-35-8 structure
商品名:8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS番号:1326810-35-8
MF:C23H26N2O5
メガワット:410.462946414948
MDL:MFCD19706586
CID:5178521

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
    • COC1=CC=CC(=C1)C(=O)N1C(COC11CCN(CC2=CC=CC=C2)CC1)C(O)=O
    • XZSSFGJVSDIJNU-UHFFFAOYSA-N
    • MDL: MFCD19706586
    • インチ: 1S/C23H26N2O5/c1-29-19-9-5-8-18(14-19)21(26)25-20(22(27)28)16-30-23(25)10-12-24(13-11-23)15-17-6-3-2-4-7-17/h2-9,14,20H,10-13,15-16H2,1H3,(H,27,28)
    • InChIKey: XZSSFGJVSDIJNU-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(=O)O)N(C(C2C=CC=C(C=2)OC)=O)C21CCN(CC1C=CC=CC=1)CC2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 613
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 79.3

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB424089-5g
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326810-35-8
5g
€1461.00 2025-02-21
abcr
AB424089-1g
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid; .
1326810-35-8
1g
€751.00 2025-02-21
abcr
AB424089-1 g
8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
1326810-35-8
1g
€751.00 2023-04-24

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 関連文献

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidに関する追加情報

Comprehensive Overview of 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-35-8)

8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-35-8) is a structurally complex and pharmacologically significant compound that has garnered attention in medicinal chemistry and drug discovery. This spirocyclic derivative features a unique 1-oxa-4,8-diazaspiro[4.5]decane core, which is increasingly studied for its potential in modulating biological targets. The presence of a benzyl group and a 3-methoxybenzoyl moiety enhances its binding affinity and selectivity, making it a promising candidate for therapeutic applications.

In recent years, the demand for spirocyclic compounds like 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has surged due to their versatility in drug design. Researchers are particularly interested in their ability to interact with G-protein-coupled receptors (GPCRs) and enzyme inhibitors, which are critical in treating neurological and metabolic disorders. The compound's carboxylic acid functionality further allows for derivatization, enabling the development of prodrugs or improved bioavailability formulations.

The synthesis of CAS No. 1326810-35-8 involves multi-step organic reactions, including spirocyclization and acylations, which are often optimized for yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize this compound, ensuring compliance with pharmaceutical standards. Its logP and solubility profiles suggest moderate lipophilicity, a desirable trait for CNS-targeting drugs.

From an SEO perspective, users frequently search for terms like "spirocyclic compounds in drug discovery", "GPCR modulators", and "CAS 1326810-35-8 supplier", reflecting the compound's relevance in both academic and industrial settings. Environmental and regulatory concerns have also driven interest in green synthesis methods for such molecules, aligning with the global push for sustainable chemistry.

Ongoing studies explore the 8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid's potential in neuroprotection and anti-inflammatory applications, leveraging its structural novelty. Collaborative efforts between computational chemists and experimentalists aim to optimize its pharmacokinetics, addressing challenges like blood-brain barrier permeability. As the pharmaceutical industry prioritizes small-molecule therapeutics, this compound exemplifies the innovation driving modern drug development.

In summary, CAS No. 1326810-35-8 represents a compelling case study in the intersection of organic synthesis and therapeutic potential. Its spirocyclic architecture and functional groups offer a rich platform for further research, particularly in unmet medical needs. For researchers and suppliers, understanding its properties and applications is essential to leveraging its full potential in the evolving landscape of medicinal chemistry.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1326810-35-8)8-Benzyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
A1124653
清らかである:99%/99%
はかる:1g/5g
価格 ($):445.0/866.0